2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE -

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE

Catalog Number: EVT-5314202
CAS Number:
Molecular Formula: C20H26N2O5S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Description: This series of compounds shares the sulfonamide and acetamide functionalities with the target compound, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. These compounds were synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease. []Relevance: The structural similarities in the sulfonamide and acetamide groups suggest a potential relationship in their biological activities and interactions with enzymes. Both the related compound and N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide contain these pharmacophores, implying possible overlapping mechanisms of action or binding affinities. 2. Compound: N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

    Description: This compound, featuring a sulfonamide group, serves as a precursor in synthesizing a series of benzodioxane-acetamide derivatives investigated for α-glucosidase and acetylcholinesterase inhibitory potential. []Relevance: The shared sulfonamide moiety with N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a key structural feature suggesting possible similarities in their binding interactions with target enzymes, particularly those with sulfonamide recognition sites.3. Compound: 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides

    Description: These compounds were synthesized and evaluated as α-glucosidase and acetylcholinesterase inhibitors. They are characterized by the presence of benzodioxane and acetamide moieties. []Relevance: Both this group of compounds and the query molecule, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, share the (4-methylphenyl)sulfonyl and acetamide substructures. These common functionalities could indicate similarities in their binding modes or pharmacological profiles. 4. Compound: 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

    Description: This compound, 38p, is a potent leukotriene receptor antagonist that exhibits high affinity for the LTD4 receptor. []Relevance: The presence of the (2-methylphenyl)sulfonyl group in both 38p and the target compound, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, highlights a structural similarity in their sulfonamide moieties. This suggests that modifications around this functional group could significantly influence their binding affinities and pharmacological activities.5. Compound: NTRC-824 (N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide)

    Description: NTRC-824 is a neurotensin-like nonpeptide compound that selectively targets the neurotensin receptor type 2 (NTS2). []Relevance: This compound and the main compound, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, share a (2-methoxyphenyl)acetamide substructure, suggesting potential similarities in their pharmacological profiles or interactions with specific receptor subtypes, particularly those involving the neurotensin system.6. Compound: MF498 (N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide)

    Description: MF498 is a selective antagonist for the E prostanoid receptor 4 (EP4). []Relevance: The presence of the (2-methoxyphenyl)acetamide moiety in both MF498 and the target molecule, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, suggests potential for cross-reactivity or shared binding sites with receptors, particularly those in the prostaglandin family, including EP4.7. Compound: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

    Description: This compound features a sulfonamide group and a 4-methoxyphenyl substituent. []Relevance: Both this compound and N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide contain sulfonamide and methoxyphenyl groups, suggesting potential similarities in their chemical properties or interactions with biological targets. 8. Compound: Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

    Description: Sch.336 is a triaryl bis-sulfone that selectively targets the human cannabinoid CB2 receptor as an inverse agonist. []Relevance: The shared (4-methoxyphenyl)sulfonyl substructure in Sch.336 and N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide highlights their structural similarity, particularly in the sulfonyl group arrangement. This common feature could indicate potential for overlapping pharmacological activities or interactions with similar biological targets.

Properties

Product Name

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C20H26N2O5S/c1-16-9-11-17(12-10-16)28(24,25)22(15-20(23)21-13-6-14-26-2)18-7-4-5-8-19(18)27-3/h4-5,7-12H,6,13-15H2,1-3H3,(H,21,23)

InChI Key

CFOIEDQDJPNUQZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.